5-Bromo-N-methylnaphthalene-1-carboxamide
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Overview
Description
5-Bromo-N-methylnaphthalene-1-carboxamide is an organic compound with the molecular formula C12H10BrNO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 5th position, a methyl group attached to the nitrogen atom, and a carboxamide group at the 1st position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methylnaphthalene-1-carboxamide typically involves the bromination of N-methylnaphthalene-1-carboxamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methylnaphthalene-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carboxamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
5-Bromo-N-methylnaphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-N-methylnaphthalene-1-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-methylnaphthalene-2-carboxamide
- 5-Bromo-N-ethyl-naphthalene-1-carboxamide
- 5-Chloro-N-methylnaphthalene-1-carboxamide
Comparison
5-Bromo-N-methylnaphthalene-1-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
90067-89-3 |
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Molecular Formula |
C12H10BrNO |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
5-bromo-N-methylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C12H10BrNO/c1-14-12(15)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3,(H,14,15) |
InChI Key |
YJGJPFMFCWXFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1C=CC=C2Br |
Origin of Product |
United States |
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